molecular formula C15H18N4 B1387373 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1170996-57-2

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Cat. No. B1387373
CAS RN: 1170996-57-2
M. Wt: 254.33 g/mol
InChI Key: LLMUVUCRJZWSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine (4-MPP) is an organic compound belonging to the class of piperazin-1-ylpyrimidines. It is a heterocyclic compound, containing a six-membered pyrimidine ring, a four-membered piperazine ring, and a methylphenyl group. 4-MPP is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is widely used in scientific research applications. It is used as a biochemical and physiological research tool to study the effects of various compounds on the body. It is also used in laboratory experiments to study the effects of various compounds on living organisms. In addition, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine has been used in studies of drug metabolism, drug transport, and drug-receptor interactions.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is known to interact with certain receptors in the body, making it useful for studies of drug metabolism, drug transport, and drug-receptor interactions. However, the use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments also has some limitations. For example, it is not known to be toxic, but its effects on the body are not fully understood, and it is not known to be safe for long-term use.

Future Directions

There are several potential future directions for research involving 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. These include further studies of its mechanism of action, its effects on the body, and its potential applications in medical treatments. In addition, further research could be conducted on the use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments, such as the study of drug metabolism, drug transport, and drug-receptor interactions. It may also be possible to use 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine to develop new drugs or to improve existing drugs. Finally, further research could be conducted on the potential adverse effects of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, as well as its potential side effects.

properties

IUPAC Name

4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUVUCRJZWSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.